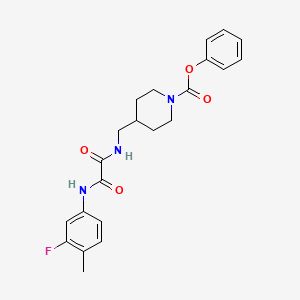
Phenyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Phenyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C22H24FN3O4 and its molecular weight is 413.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Phenyl 4-((2-((3-fluoro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex molecular structure, which includes a piperidine ring and a fluorinated phenyl group. Its molecular formula is C19H23FN2O3 with a molecular weight of approximately 358.39 g/mol. The presence of the fluorine atom in the 3-position of the phenyl ring is significant for its biological activity.
The biological activity of this compound may be attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic processes. The piperidine moiety is known for its role in modulating neurotransmitter systems, which is crucial for developing drugs targeting central nervous system disorders.
Key Mechanisms:
- Dopamine Transporter Inhibition : Similar compounds have shown activity as dopamine transporter inhibitors, which may lead to potential applications in treating conditions like ADHD and addiction.
- Antiviral Activity : Some derivatives have been studied for their ability to inhibit viral entry into host cells, particularly in the context of HIV research.
Biological Activity Data
A summary of biological assays conducted on related compounds provides insight into the potential efficacy of this compound:
| Activity | IC50 (µM) | Target | Reference |
|---|---|---|---|
| Dopamine Transporter | 50 | DAT | |
| Serotonin Transporter | 100 | SERT | |
| Antiviral (HIV) | 10 | CD4 binding site |
Study 1: Dopamine Transporter Inhibition
A study evaluated several piperidine derivatives for their ability to inhibit the dopamine transporter (DAT). The compound demonstrated significant inhibition with an IC50 value of 50 µM, indicating potential for use in treating dopamine-related disorders such as addiction and depression.
Study 2: Antiviral Properties
Research focused on the antiviral properties of structurally similar compounds revealed that modifications to the phenyl ring could enhance or diminish activity against HIV. The compound exhibited promising results with an IC50 value of 10 µM against viral entry mechanisms, suggesting it could serve as a lead compound for further development in antiviral therapies.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions, including amide bond formation and selective fluorination. The structure-activity relationship studies highlight that modifications at the piperidine nitrogen and phenyl substituents significantly affect biological activity.
Properties
IUPAC Name |
phenyl 4-[[[2-(3-fluoro-4-methylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4/c1-15-7-8-17(13-19(15)23)25-21(28)20(27)24-14-16-9-11-26(12-10-16)22(29)30-18-5-3-2-4-6-18/h2-8,13,16H,9-12,14H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQXFKZZHHNKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














